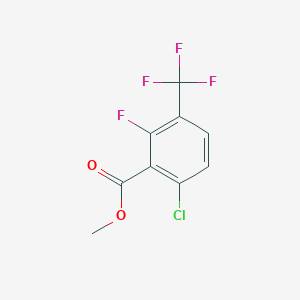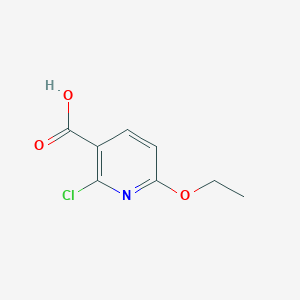![molecular formula C17H27N3O B8097044 4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B8097044.png)
4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline is a complex organic compound with the molecular formula C17H27N3O. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both aniline and spirocyclic moieties makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline typically involves multiple steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the Aniline Group: The aniline moiety is introduced via nucleophilic substitution reactions, often using aniline derivatives.
Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the spirocyclic nitrogen atoms, potentially leading to ring-opening or hydrogenation products.
Substitution: The methoxy and aniline groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced spirocyclic compounds or ring-opened products.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline has several applications across different fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which 4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}phenol: Similar structure but with a phenol group instead of an aniline.
4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}benzene: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: The presence of both the methoxy and aniline groups in 4-Methoxy-2-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline provides a unique combination of electronic and steric properties, making it particularly versatile for various chemical reactions and applications.
This compound’s unique structure and reactivity profile make it a valuable subject for ongoing research and development in multiple scientific disciplines.
Propiedades
IUPAC Name |
4-methoxy-2-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19-9-5-17(6-10-19)7-11-20(12-8-17)16-13-14(21-2)3-4-15(16)18/h3-4,13H,5-12,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKXEKOVZLBORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CCN(CC2)C3=C(C=CC(=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
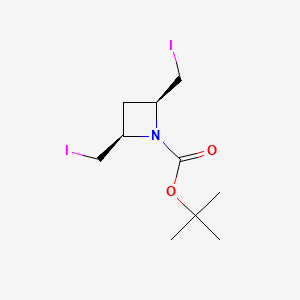

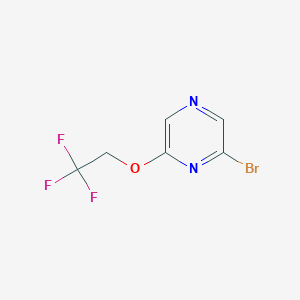
![(2S,3S)-2,3-bis(benzoyloxy)butanedioic acid; (3R)-3-cyclopentyl-3-[4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B8096992.png)



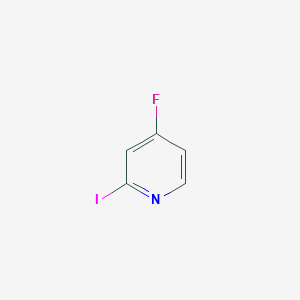

![(1S,5R)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8097032.png)
